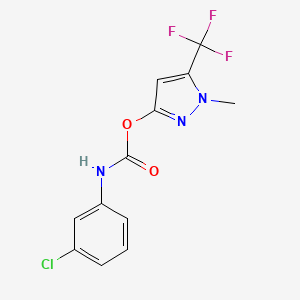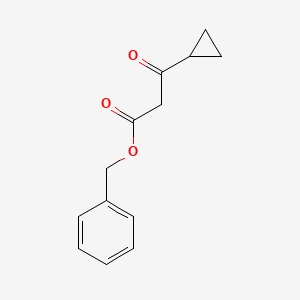
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide, also known as KB-R7943, is a selective inhibitor of the reverse mode of the sodium calcium exchanger (NCX). This compound has been widely used in scientific research to investigate the role of NCX in various physiological and pathological processes.
作用机制
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide inhibits the reverse mode of NCX by binding to the cytoplasmic side of the protein. This binding prevents the exchange of calcium and sodium ions, which leads to an increase in intracellular calcium levels. The increase in intracellular calcium levels can lead to various physiological and pathological effects, depending on the cell type and context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the cell type and context. In cardiac myocytes, this compound has been shown to inhibit the reverse mode of NCX and reduce calcium overload, which leads to a reduction in cardiac hypertrophy. In neurons, this compound has been shown to inhibit the reverse mode of NCX and reduce calcium overload, which leads to neuroprotection. In ischemia-reperfusion injury, this compound has been shown to reduce infarct size and improve cardiac function.
实验室实验的优点和局限性
The advantages of using 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments include its high selectivity for the reverse mode of NCX, its ability to inhibit NCX in a concentration-dependent manner, and its availability as a commercial reagent. The limitations of using this compound in lab experiments include its potential off-target effects, its potential toxicity at high concentrations, and the need for appropriate controls to ensure that the observed effects are due to NCX inhibition and not other factors.
未来方向
For research on 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide include investigating its role in other physiological and pathological processes, such as cancer, diabetes, and neurodegenerative diseases. Additionally, future research could focus on developing more potent and selective NCX inhibitors, as well as investigating the potential therapeutic applications of NCX inhibition in various diseases.
合成方法
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-amino-5-methylthiazole with methyl chloroacetate to form 2-(2-methylthiazol-5-yl)acetic acid methyl ester. The second step involves the reaction of this intermediate with thionyl chloride to form 2-(2-methylthiazol-5-yl)acetyl chloride. The third step involves the reaction of this intermediate with thiosemicarbazide to form 2-(2-methylthiazol-5-yl)acetohydrazide. The final step involves the reaction of this intermediate with ethyl bromoacetate to form this compound.
科学研究应用
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been widely used in scientific research to investigate the role of NCX in various physiological and pathological processes. NCX is a membrane protein that plays a critical role in regulating intracellular calcium levels. This compound has been shown to inhibit the reverse mode of NCX, which leads to an increase in intracellular calcium levels. This compound has been used to investigate the role of NCX in cardiac hypertrophy, ischemia-reperfusion injury, and neuroprotection.
属性
IUPAC Name |
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS2/c1-4-6(5-2)7(13)10-8-11-12-9(14-3)15-8/h6H,4-5H2,1-3H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGCPNLWYUYWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3003224.png)
![3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea](/img/structure/B3003225.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3003226.png)

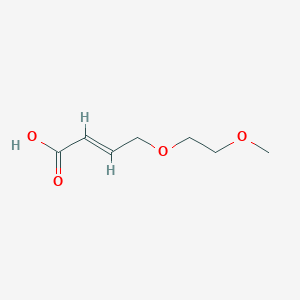
![(2-Fluoro-3-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B3003232.png)
![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3003233.png)
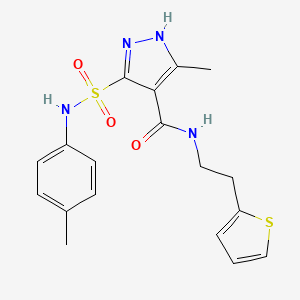
![3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B3003235.png)
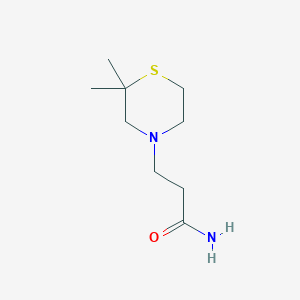
![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B3003237.png)

